3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid
CAS No.: 67049-03-0
Cat. No.: VC8287193
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67049-03-0 |
|---|---|
| Molecular Formula | C11H7NO4S |
| Molecular Weight | 249.24 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
| Standard InChI Key | SPARACCDVATKCU-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O |
Introduction
Structural and Molecular Characteristics
Benzodioxole-Isothiazole Hybrid Architecture
The compound features a 1,3-benzodioxole moiety (a bicyclic structure with two oxygen atoms at the 1- and 3-positions) linked to an isothiazole ring substituted with a carboxylic acid group at the 4-position. The benzodioxole component contributes to metabolic stability and lipophilicity, while the isothiazole-carboxylic acid group introduces hydrogen-bonding capabilities and acidity () . Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O |
| InChI Key | SPARACCDVATKCU-UHFFFAOYSA-N |
| Topological Polar Surface Area | 97.7 Ų |
The planar benzodioxole ring (-electron density) and the electron-deficient isothiazole nucleus create a conjugated system, as evidenced by UV-Vis absorption maxima near 280 nm .
Comparative Analysis with Structural Analogs
The compound shares similarities with derivatives such as 1,3-benzodioxole-4-carboxylic acid (CAS No. 5768-39-8) and 3-(1,3-benzodioxol-5-yl)triazole-4-carboxylic acid (PubChem CID: 82201536). Key differences arise in heterocycle type (isothiazole vs. triazole) and substituent positioning, which influence physicochemical properties:
The isothiazole variant’s higher lipophilicity (LogP = 1.8) suggests enhanced membrane permeability compared to triazole analogs .
Synthesis and Reaction Pathways
Key Reaction Conditions
-
Oxidizing Agents: MnO₂, KMnO₄, or TEMPO for heterocycle aromatization.
-
Solvents: Dichloromethane, DMF, or THF for coupling reactions.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
Despite limited direct data, the compound’s thermal stability is inferred from its benzodioxole and aromatic heterocycle components, which typically decompose above 250°C. Aqueous solubility is expected to be low (<1 mg/mL at pH 7) due to the hydrophobic benzodioxole ring, though the carboxylic acid group enhances solubility in alkaline media .
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption bands at 1696 cm⁻¹ (C=O stretch) and 1653 cm⁻¹ (C=N stretch) .
-
¹H NMR (DMSO-d₆): Signals at δ 7.85–8.44 ppm (aromatic protons), δ 4.84 ppm (thiazole-CH), and δ 11.74 ppm (COOH proton) .
-
ESI-MS: Predominant [M+H]⁺ ion at m/z 250.1.
Challenges and Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume